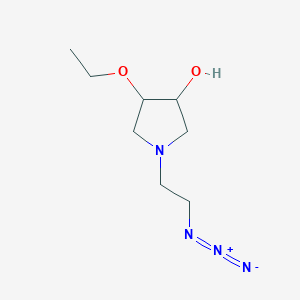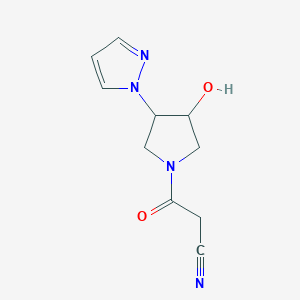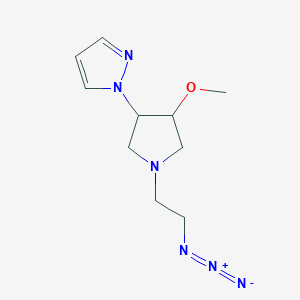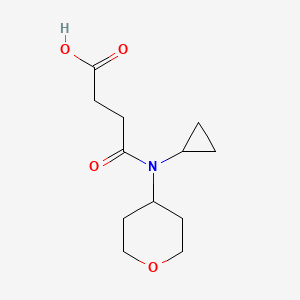
2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid
Vue d'ensemble
Description
The compound “2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid” is a complex organic molecule that contains a pyrazole ring and a pyridine ring. Pyrazoles are a class of organic compounds with a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . Pyridines are six-membered aromatic compounds with one nitrogen atom and five carbon atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid” would depend on its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of the functional groups in the molecule .Applications De Recherche Scientifique
Divergent Cyclisations and Heterocyclic Synthesis
- The compound has been utilized in the synthesis of diverse heterocyclic structures through divergent cyclisation reactions. A study highlighted the unexpected formation of cyclic imide products from similar compounds, indicating the sensitivity of cyclisation outcomes to reaction conditions and the potential for generating novel bicyclic heterocycles (L. Smyth et al., 2007).
Metal Ion Binding Sites
- Research has demonstrated the condensation of pyrazolyl and pyridyl acetic acids with dipeptides, forming derivatives that exhibit ATCUN-like metal ion binding sites. These sites are crucial for studying the interaction between metal ions and organic molecules, providing a foundation for developing novel biochemical applications (A. N. Boa et al., 2005).
Luminescence Properties of Lanthanide Complexes
- The synthesis of polyacid ligands derived from similar pyrazole compounds has been explored for forming stable complexes with lanthanides, which exhibit significant luminescence. Such research is vital for the development of luminescent materials for bioaffinity applications (J. Rodríguez-Ubis et al., 1997).
Antimicrobial and Antitumor Activities
- The compound and its derivatives have been synthesized and tested for their antimicrobial and antitumor activities. Studies show that certain derivatives exhibit significant bioactivity, indicating their potential in pharmaceutical applications (M. El-Borai et al., 2012).
Catalysis
- In catalysis, complexes derived from similar compounds have demonstrated excellent performance in reactions such as the ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes. This research points to the compound's potential application in developing efficient and environmentally friendly catalysts (Jing-Bo Xie et al., 2014).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been used as building blocks in the synthesis of various organic molecules with diverse functionalities . These molecules often interact with different target receptors, making them potentially useful in the field of pharmaceutics and medicinal chemistry .
Mode of Action
It’s worth noting that 5-amino-pyrazoles, which share a similar structure, are often involved in various chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These reactions can lead to the formation of diverse heterocyclic or fused heterocyclic scaffolds .
Biochemical Pathways
Compounds with similar structures, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic compounds . These compounds can potentially affect various biochemical pathways, depending on their specific structures and targets.
Result of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been used in the synthesis of various organic molecules with diverse functionalities . These molecules can potentially have a wide range of effects at the molecular and cellular levels, depending on their specific structures and targets.
Safety and Hazards
Propriétés
IUPAC Name |
2-(5-amino-3-pyridin-3-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-9-4-8(7-2-1-3-12-5-7)13-14(9)6-10(15)16/h1-5H,6,11H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDQMYZYOIXWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















